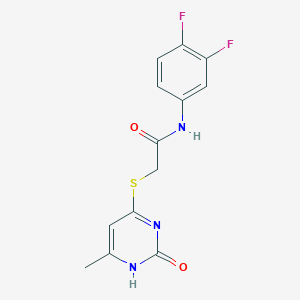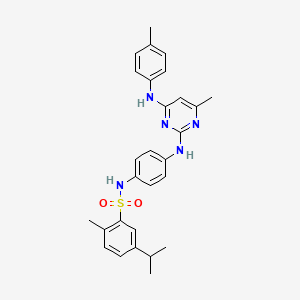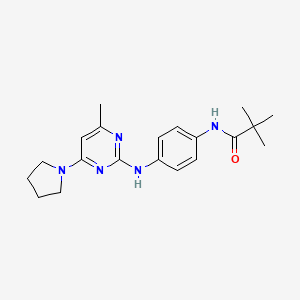![molecular formula C18H16FN5O3S2 B11248027 2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11248027.png)
2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of thiadiazole derivatives , which exhibit diverse biological and clinical applications .
- The compound’s structure consists of a 1,3,4-thiadiazole ring , a carbamoyl group , a fluorophenyl substituent , and an acetamide moiety .
2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide: , also known by its chemical formula , is a complex organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs under mild conditions, and boron reagents (such as arylboronic acids) play a crucial role in this process.
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for preparing this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.
Biology: It may have biological activity due to its structural features. Further studies are needed to explore its potential as a drug candidate.
Medicine: Investigations into its pharmacological properties could reveal therapeutic applications.
Industry: Its use in materials science, catalysis, or other industrial processes warrants exploration.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are necessary to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have information on direct analogs, we can compare it to other thiadiazole derivatives.
Uniqueness: Its combination of a fluorophenyl group, carbamoyl moiety, and thiadiazole ring sets it apart.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C18H16FN5O3S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16FN5O3S2/c1-27-14-8-6-12(7-9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-13-4-2-11(19)3-5-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26) |
InChI Key |
KHLVBONDPGKDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11247945.png)
![N-Benzyl-2-({2-oxo-1-[(pyridin-4-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11247950.png)
![N-[4-(benzyloxy)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247952.png)
![2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11247958.png)

![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine](/img/structure/B11247968.png)
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11247972.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11247983.png)

![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B11247996.png)
![2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11247997.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11248001.png)
![3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11248014.png)
